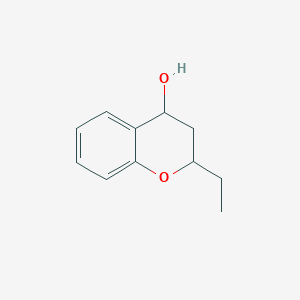
2-Ethyl-4-chromanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-chromanol is an organic compound with the molecular formula C11H14O2. It belongs to the class of chromanols, which are derivatives of chromane. Chromanols are known for their diverse biological activities and are often found in natural products such as vitamin E (tocopherol) and flavonoids .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-4-chromanol can be achieved through several synthetic routes. One common method involves the reduction of dihydrocoumarins using aluminum hydrides . Another approach is the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, double reduction of coumarins into chromanols and intramolecular lactolization are also employed .
Industrial Production Methods
Industrial production methods for chromanol derivatives often involve optically active reduction techniques. These methods are advantageous as they do not require severe reaction conditions or dangerous reagents, making them suitable for mass production with high manufacturing yields .
化学反応の分析
Types of Reactions
2-Ethyl-4-chromanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to chromanone derivatives.
Reduction: Formation of chromane derivatives.
Substitution: Formation of acetals and other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include aluminum hydrides for reduction, organoboronic acids for asymmetric reactions, and transition metal catalysts for various addition reactions .
Major Products Formed
The major products formed from these reactions include chromanone derivatives, chromane derivatives, and various substituted chromanols .
科学的研究の応用
2-Ethyl-4-chromanol has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of natural products and biologically active compounds.
Biology: Studied for its antioxidant and antibacterial properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anti-carcinogenic activities.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Ethyl-4-chromanol involves its interaction with various molecular targets and pathways. It is known to bind or interfere with several molecular targets, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway . These interactions result in the modulation of enzyme activities, cellular receptor binding, mitochondrial function, and gene expression .
類似化合物との比較
2-Ethyl-4-chromanol can be compared with other similar compounds such as:
6-Hydroxy-chromanols: Derived from a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure.
6-Hydroxy-chromenols: Derived from 2-methyl-2H-chromen-6-ol.
These compounds share similar structural frameworks but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
特性
CAS番号 |
1481-94-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-ethyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H14O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-6,8,10,12H,2,7H2,1H3 |
InChIキー |
IOYMHUMHEGERFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


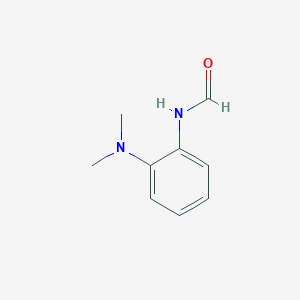

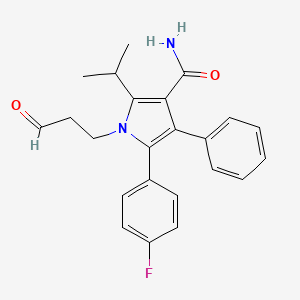

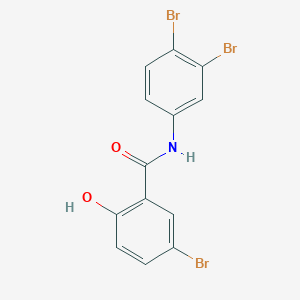
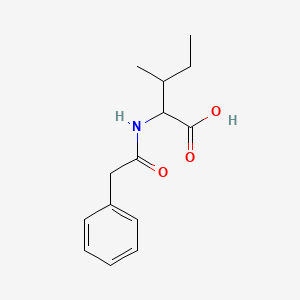
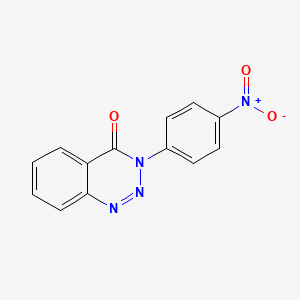

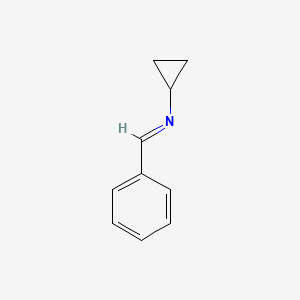
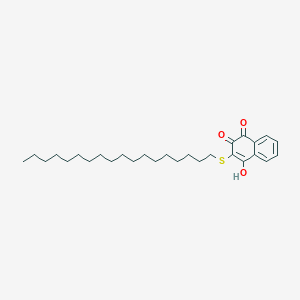
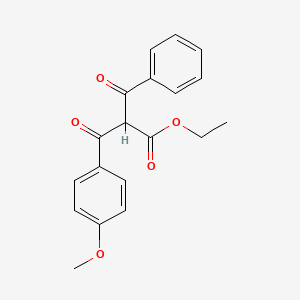
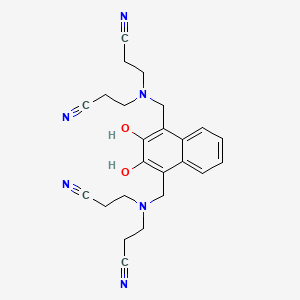
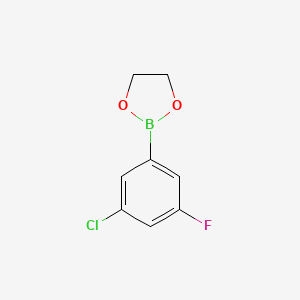
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
